

# physical characteristics of 2-Hydrazinopyrimidine hydrate

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## Compound of Interest

Compound Name: 2-Hydrazinopyrimidine

Cat. No.: B184050

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An In-Depth Technical Guide to the Physical Characteristics of **2-Hydrazinopyrimidine Hydrate**

## Introduction

**2-Hydrazinopyrimidine** hydrate is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of pyrimidine, a core scaffold in nucleobases, its utility often lies as a versatile precursor in the synthesis of more complex molecules with potential therapeutic activities. The presence of a reactive hydrazine moiety allows for its use in forming hydrazones and other derivatives, making it a valuable building block in combinatorial chemistry and targeted synthesis projects.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **2-Hydrazinopyrimidine** hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties. It aims to deliver field-proven insights into the causality behind its handling requirements and the methodologies for its characterization, ensuring both scientific integrity and practical utility in a laboratory setting.

## Chemical Identity and Properties

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. The fundamental identifiers and properties of **2-Hydrazinopyrimidine** hydrate are

summarized below. The compound is typically supplied as a hydrate, meaning it incorporates a non-stoichiometric amount of water ( $xH_2O$ ) into its crystal structure.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	pyrimidin-2-ylhydrazine	[1]
Synonyms	2-hydrazinylpyrimidine, 2(1H)-Pyrimidinone hydrazone	[1]
CAS Number	7504-94-1	
Molecular Formula	$C_4H_6N_4 \cdot xH_2O$ (Hydrate)	
	$C_4H_6N_4$ (Anhydrous)	
Molecular Weight	110.12 g/mol (Anhydrous basis)	

| InChI Key | QDGHXQFTWKRQTG-UHFFFAOYSA-N | |

Caption: Molecular structure of **2-Hydrazinopyrimidine**.

## Physical Characteristics

The physical state and properties of a compound dictate its handling, formulation, and reaction setup. **2-Hydrazinopyrimidine** hydrate is a solid at room temperature with a relatively sharp melting point range, indicative of a crystalline material.

Table 2: Physical Characteristics

Property	Value	Source(s)
Appearance	White to light yellow or light brown powder/crystalline solid.	
Melting Point	110-115 °C	
Purity (Assay)	Typically ≥95%	

| Solubility | Quantitative solubility data in common solvents (e.g., water, ethanol, DMSO) is not readily available in public literature. Experimental determination is recommended for specific applications. | |

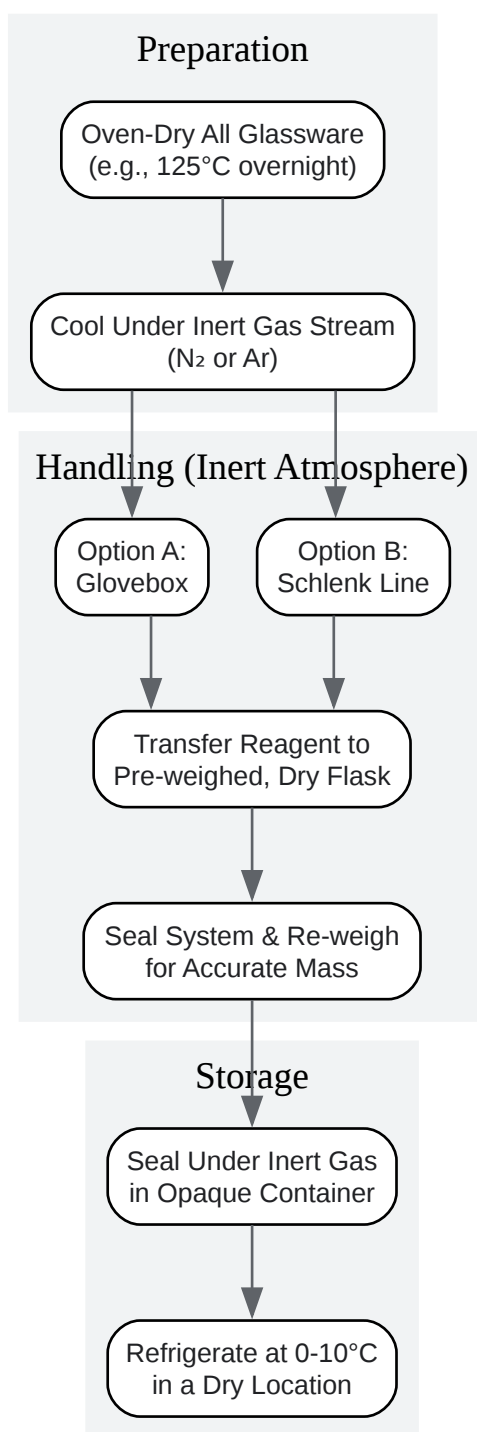
- Expert Insight on Solubility: The lack of published quantitative solubility data is not uncommon for specialized reagents. Researchers should determine solubility empirically for their specific solvent system and concentration requirements. A recommended starting point for a screening protocol would be to test solubility in a range of solvents from polar (water, ethanol) to aprotic polar (DMSO, DMF) and non-polar (toluene, hexanes) at a concentration relevant to the planned experiment (e.g., 1 mg/mL, 10 mg/mL).

## Stability, Storage, and Handling

Trustworthiness in experimentation begins with reagent integrity. **2-Hydrazinopyrimidine** hydrate is classified as an air- and heat-sensitive solid. This sensitivity is a critical handling parameter, as degradation can compromise experimental outcomes.

- Mechanism of Sensitivity: The hydrazine functional group is susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of impurities and a decrease in the compound's reactivity. Furthermore, as a hydrate, its water content can change depending on ambient humidity and temperature, potentially affecting its molecular weight and physical properties.
- Storage Protocol: To ensure stability, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).<sup>[2][3]</sup> It should be kept in a refrigerated, dark, and dry environment (typically 0-10°C).

- Handling Protocol: All manipulations of the solid should ideally be performed within an inert atmosphere glovebox to minimize exposure to air and moisture.<sup>[4]</sup><sup>[5]</sup> If a glovebox is unavailable, handling can be managed using Schlenk line techniques, where the container is backfilled with an inert gas before the solid is dispensed.<sup>[4]</sup> All glassware must be rigorously dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas before use.<sup>[5]</sup>



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Caption: Recommended workflow for handling air-sensitive solids.

## Analytical Characterization

While specific, verified spectra for **2-Hydrazinopyrimidine** hydrate are not widely published, its structure allows for the prediction of key analytical features.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful, non-destructive technique for identifying functional groups within a molecule.<sup>[6]</sup> For **2-Hydrazinopyrimidine** hydrate, the spectrum is expected to show characteristic absorption bands.

- Expected Vibrational Modes:
  - ~3200-3400  $\text{cm}^{-1}$ : N-H stretching vibrations from the hydrazine ( $-\text{NHNH}_2$ ) group. This region may show multiple sharp peaks.<sup>[7]</sup>
  - ~3000-3100  $\text{cm}^{-1}$ : Aromatic C-H stretching from the pyrimidine ring.
  - ~1600-1650  $\text{cm}^{-1}$ : C=N stretching vibrations within the pyrimidine ring.<sup>[7]</sup>
  - ~1500-1600  $\text{cm}^{-1}$ : Aromatic C=C ring stretching.<sup>[7]</sup>
  - Broad absorption around 3400  $\text{cm}^{-1}$ : An O-H stretching band may be present, confirming its nature as a hydrate.
- Experimental Protocol (KBr Pellet Method):
  - Thoroughly dry ~1-2 mg of the compound and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr).
  - In an agate mortar and pestle, gently grind the KBr to a fine powder.
  - Add the compound and mix thoroughly to ensure homogeneity.
  - Transfer the mixture to a pellet-forming die and press under high pressure (as per instrument guidelines) to form a transparent or translucent pellet.
  - Place the pellet in the spectrometer's sample holder and acquire the spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy would provide information on the proton environment. Expected signals would include distinct peaks for the protons on the pyrimidine ring and exchangeable protons from the  $-\text{NH}$  and  $-\text{NH}_2$  groups of the hydrazine moiety.

## Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the anhydrous compound. Under Electron Ionization (EI), the molecular ion peak ( $\text{M}^+$ ) would be expected at an  $m/z$  of 110.12.

## Safety and Hazard Information

Understanding the potential hazards of a chemical is crucial for safe laboratory practice. **2-Hydrazinopyrimidine** hydrate should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1] |

## Standard Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity.

- Objective: To accurately determine the melting range of **2-Hydrazinopyrimidine** hydrate using the capillary method.
- Apparatus: Calibrated melting point apparatus, capillary tubes (sealed at one end).

- Methodology:
  - Sample Preparation: Place a small amount of the dry, finely powdered compound onto a clean, dry surface. Jab the open end of a capillary tube into the powder to collect a small amount of sample.<sup>[8]</sup>
  - Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long hollow tube, to pack the solid tightly into the sealed end. The final packed height should be 2-3 mm.<sup>[8][9]</sup>
  - Measurement: Place the capillary tube into the heating block of the melting point apparatus.
  - Rapid Heating: If the approximate melting point is known (around 110°C), heat the block rapidly to about 95-100°C (10-15°C below the expected melting point).<sup>[8][10]</sup>
  - Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.<sup>[9][10]</sup>
  - Record Range: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.

## Conclusion

**2-Hydrazinopyrimidine** hydrate is a valuable chemical intermediate whose utility in research is predicated on a thorough understanding of its physical characteristics. Its sensitivity to atmospheric conditions necessitates rigorous adherence to inert atmosphere handling and storage protocols to maintain its integrity. While comprehensive spectroscopic and solubility data is not widely published, the established physical properties, such as its melting point and appearance, serve as reliable initial indicators of sample quality. The methodologies and insights provided in this guide are intended to empower researchers to handle, characterize, and utilize this compound effectively and safely, thereby ensuring the reliability and reproducibility of their scientific findings.

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